molecular formula C16H16ClNOS B259092 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide

2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No. B259092
M. Wt: 305.8 g/mol
InChI Key: OWXYDNMXONQDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide, also known as CBMA, is a chemical compound with potential applications in scientific research. It belongs to the class of benzyl sulfide derivatives and has a molecular formula of C16H16ClNO2S.

Mechanism of Action

The exact mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, suggesting its potential use as an anti-inflammatory agent. 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of tumor cells. In addition, 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit various biological activities. However, 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized.

Future Directions

There are several future directions for research on 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to evaluate its safety and toxicity in vivo. Finally, 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide may have potential applications in the development of new drugs and therapies for various diseases.

Synthesis Methods

2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl chloride with thioacetamide, followed by the addition of 4-methylphenylacetic acid and sodium hydroxide. The resulting product is then purified through recrystallization to obtain 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide in high yield and purity.

Scientific Research Applications

2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. It has been studied for its potential use in the treatment of cancer, inflammatory disorders, and bacterial infections. 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

properties

Product Name

2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide

Molecular Formula

C16H16ClNOS

Molecular Weight

305.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C16H16ClNOS/c1-12-2-8-15(9-3-12)18-16(19)11-20-10-13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3,(H,18,19)

InChI Key

OWXYDNMXONQDIS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Cl

Origin of Product

United States

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